

# Preclinical Profile of CD38 Inhibitor 1 (Compound 78c): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |
|----------------------|------------------|-----------|--|--|--|
| Compound Name:       | CD38 inhibitor 1 |           |  |  |  |
| Cat. No.:            | B606566          | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for **CD38 inhibitor 1**, a potent and specific inhibitor of the ectoenzyme CD38. Also known as compound 78c or CD38-IN-78c, this small molecule has garnered significant interest for its potential therapeutic applications in age-related metabolic dysfunction, cancer, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.

## **Core Quantitative Data**

The following tables summarize the key in vitro and in vivo preclinical data for **CD38 inhibitor 1**.

| Parameter                  | Species         | Value                                                     | Reference       |
|----------------------------|-----------------|-----------------------------------------------------------|-----------------|
| IC50                       | Human CD38      | 7.3 nM                                                    | [1][2][3][4][5] |
| IC50                       | Mouse CD38      | 1.9 nM                                                    |                 |
| Ki                         | Human CD38 (WT) | 0.3 nM                                                    |                 |
| Mechanism of<br>Inhibition | -               | Reversible and uncompetitive inhibitor of NADase activity |                 |



Table 1: In Vitro Inhibitory Activity of CD38 Inhibitor 1

| Animal Model                                     | Dosage   | Administration<br>Route                             | Key Findings                                                                                                         | Reference |
|--------------------------------------------------|----------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| Diet-Induced<br>Obese (DIO)<br>C57BL/6 Mice      | 30 mg/kg | Oral gavage                                         | Significantly elevated NAD+ levels in liver (>5-fold) and muscle (>1.2- fold) at 2 and 6 hours post- administration. |           |
| Old Mice<br>(unspecified<br>strain)              | 15 mg/kg | Intraperitoneal<br>(twice daily for 4-<br>14 weeks) | Promoted increases in NAD levels and improved exercise capacity.                                                     |           |
| Young Mice (3-month-old, unspecified strain)     | 10 mg/kg | Intraperitoneal<br>(twice daily for 4-<br>14 weeks) | No significant effect on NAD levels or exercise tolerance.                                                           |           |
| JEV, HSV-1, or<br>RABV-infected<br>C57BL/6J Mice | 15 mg/kg | Oral (twice a<br>day)                               | Increased NAD+ levels in mock- infected mice but had no significant effect in virus-infected groups.                 |           |

Table 2: In Vivo Pharmacodynamic Effects of CD38 Inhibitor 1

## **Mechanism of Action: Signaling Pathway**



CD38 is a primary consumer of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. By inhibiting the NADase activity of CD38, "CD38 inhibitor 1" effectively increases intracellular NAD+ levels. This restoration of NAD+ pools activates downstream longevity and healthspan-associated factors, including sirtuins (e.g., SIRT1), AMP-activated protein kinase (AMPK), and poly(ADP-ribose) polymerases (PARPs).





Click to download full resolution via product page



Caption: Mechanism of action of CD38 Inhibitor 1.

## Experimental Protocols In Vitro CD38 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the in vitro potency of CD38 inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of "CD38 inhibitor 1" against recombinant human and mouse CD38.

#### Materials:

- Recombinant human or mouse CD38 enzyme
- "CD38 inhibitor 1" (compound 78c)
- Nicotinamide adenine dinucleotide (NAD+)
- Assay Buffer: 20 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM CHAPS
- DMSO
- · Low-volume 384-well assay plates
- Fluorescence plate reader

#### Procedure:

- A dilution series of "CD38 inhibitor 1" is prepared in DMSO.
- 100 nL of each compound concentration is dispensed into the wells of a 384-well plate.
   Control wells receive DMSO only.
- $5~\mu\text{L}$  of CD38 enzyme (0.45 nM) in assay buffer is added to each well and incubated with the compound for 30 minutes.







- The enzymatic reaction is initiated by adding 5  $\mu$ L of a solution containing NAD+ (60  $\mu$ M) in assay buffer. The final concentration in the assay is 0.225 nM CD38 and 30  $\mu$ M NAD+.
- The reaction is allowed to proceed for 45 minutes, a time frame within which the reaction rate is linear.
- The fluorescence signal, corresponding to the product of NAD+ hydrolysis, is measured using a fluorescence plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.





Click to download full resolution via product page

Caption: Workflow for in vitro CD38 inhibition assay.



## In Vivo Pharmacodynamic Study in DIO Mice

This protocol outlines the methodology for assessing the in vivo efficacy of "CD38 inhibitor 1" in a diet-induced obese (DIO) mouse model.

Objective: To evaluate the effect of orally administered "CD38 inhibitor 1" on NAD+ levels in the liver and muscle of DIO mice.

Animal Model: Diet-induced obese (DIO) C57BL/6 mice.

#### Materials:

- "CD38 inhibitor 1" (compound 78c)
- Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Oral gavage needles
- Tissue homogenization equipment
- NAD+ quantification kit

#### Procedure:

- DIO C57BL/6 mice are fasted overnight.
- A single dose of "CD38 inhibitor 1" (30 mg/kg) or vehicle is administered via oral gavage.
- At specified time points (e.g., 2 and 6 hours) post-administration, mice are euthanized.
- Liver and gastrocnemius muscle tissues are harvested immediately and flash-frozen in liquid nitrogen.
- Tissues are homogenized, and NAD+ levels are quantified using a commercially available NAD+ assay kit.
- Data are analyzed to compare NAD+ levels in the treated group versus the vehicle control group.





Click to download full resolution via product page

Caption: Workflow for in vivo pharmacodynamic study.



## **Selectivity and Reversibility**

"CD38 inhibitor 1" has been shown to be highly specific for CD38. Studies have demonstrated that it does not directly inhibit other major NAD+-consuming enzymes such as poly(ADP-ribose) polymerase 1 (PARP1) or sirtuin 1 (SIRT1). Furthermore, its activity is independent of the NAD+ salvage pathway enzyme, nicotinamide phosphoribosyltransferase (NAMPT).

The inhibitory effect of "CD38 inhibitor 1" is reversible. In a study using A549 cells, cells were treated with 0.5  $\mu$ M of the inhibitor for 16 hours. Following this, the cells were washed and incubated in a medium with or without the inhibitor for an additional 8 hours, demonstrating the reversible nature of its action.

### Conclusion

"CD38 inhibitor 1" (compound 78c) is a potent, specific, and reversible inhibitor of CD38 with demonstrated in vitro and in vivo activity. Its ability to robustly increase NAD+ levels in key metabolic tissues highlights its potential as a therapeutic agent for a range of diseases associated with NAD+ decline. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. CD38 inhibitor 1 | 1700637-55-3 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CD38 inhibitor 1 | CD38 Inhibitor | TargetMol [targetmol.com]
- 5. selleck.co.jp [selleck.co.jp]
- To cite this document: BenchChem. [Preclinical Profile of CD38 Inhibitor 1 (Compound 78c): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606566#preclinical-studies-of-cd38-inhibitor-1]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com